6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
6-((2,4-Difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine belongs to the pyrrolo[3,4-d]pyrimidine class of heterocyclic compounds, characterized by a fused bicyclic structure with nitrogen atoms at positions 1, 3, and 4.
Properties
IUPAC Name |
6-(2,4-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-9-1-2-12(10(14)3-9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZNQAAGZJQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-difluorophenylsulfonyl group through sulfonylation reactions. Key reagents and conditions may include:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones.
Sulfonylation Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The 2,4-difluorophenylsulfonyl group may enhance binding affinity and specificity, while the pyrrolo[3,4-d]pyrimidine core can interact with active sites or allosteric sites on the target molecules.
Comparison with Similar Compounds
Key Chemical Properties :
- Core Structure : Pyrrolo[3,4-d]pyrimidine (Molecular formula: C₇H₇N₃).
- Molecular Weight : The base structure (without substituents) has a molecular weight of 133.15 g/mol. With the 2,4-difluorophenylsulfonyl group, the molecular weight increases significantly (exact value depends on substituent configuration) .
- Synthetic Relevance: Often synthesized via reductive methods using nickel chloride hexahydrate and sodium borohydride in ethanol, achieving yields of 40–60% under optimized conditions .
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 6-Position
The 6-position of pyrrolo[3,4-d]pyrimidine is a critical site for functionalization. Below is a comparative analysis of substituents and their impacts:
Key Observations :
- Electron-Withdrawing Groups (e.g., sulfonyl, chloro): Enhance stability and binding affinity to enzymatic targets (e.g., kinases) .
- Aryl Substituents (e.g., benzyl, chlorophenyl): Improve lipophilicity, aiding blood-brain barrier penetration .
- Amino Groups: Increase solubility and enable hydrogen bonding in antiviral scaffolds .
Biological Activity
6-((2,4-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrrolo[3,4-d]pyrimidine core and a sulfonyl group that enhances its biological activity. Research has indicated that this compound may interact with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- IUPAC Name : 6-(2,4-difluorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
- Molecular Formula : C12H9F2N3O2S
- Molecular Weight : 299.28 g/mol
The presence of the 2,4-difluorophenyl group is expected to enhance the compound's stability and binding affinity to biological targets due to the electronegative fluorine atoms.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. The sulfonyl group may facilitate stronger binding interactions with target proteins, potentially leading to inhibition or modulation of enzymatic activity.
Potential Targets
- Dihydrofolate Reductase (DHFR) : Compounds structurally similar to this pyrrolo[3,4-d]pyrimidine have shown potent inhibition of DHFR, which is critical in folate metabolism and DNA synthesis.
- Thymidylate Synthase (TS) : Inhibition of TS can lead to reduced DNA synthesis in rapidly dividing cells, making it a target for cancer therapy.
Biological Activity
Research has demonstrated that compounds similar to this compound exhibit various biological activities:
| Biological Activity | IC50/EC50 Values | Reference |
|---|---|---|
| Inhibition of DHFR | IC50 = 60 nM | |
| Inhibition of TS | IC50 = 0.54 μM | |
| Cytotoxicity in Cancer Cells | EC50 = 190 nM |
Case Studies and Research Findings
Recent studies have explored the biological activity of similar pyrrolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : A series of compounds were evaluated against various cancer cell lines. The results indicated that modifications at the 5-position significantly influenced both potency and selectivity against DHFR and TS.
- Structure-Activity Relationships (SAR) : The introduction of electron-withdrawing groups like fluorine has been shown to enhance the binding affinity of these compounds. The presence of a sulfonyl group also plays a crucial role in increasing solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
